Temgicoluril

Catalog No.
S560436
CAS No.
10095-06-4
M.F
C8H14N4O2
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Temgicoluril

Temgicoluril (CAS 10095-06-4) addresses the solubility barrier of unsubstituted glycoluril, enabling efficient synthesis of tetramethyl cucurbit[n]urils (TMeQ[n]) and advanced materials.

  • Fully N-methylated: Eliminates intermolecular H-bonding, granting solubility in organic media.
  • Exclusive TMeQ[n] precursor: Essential for hosts with distinct steric/hydrophobic portal properties for tailored molecular recognition.
  • Polymer building block: Imparts rigidity and tunable free volume when used as cross-linker.

Supplied with ≥98% purity; ship ambient. For R&D scale orders.

CAS Number

10095-06-4

Product Name

Temgicoluril

IUPAC Name

1,3,4,6-tetramethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C8H14N4O2/c1-9-5-6(11(3)7(9)13)12(4)8(14)10(5)2/h5-6H,1-4H3

InChI Key

XIUUSFJTJXFNGH-UHFFFAOYSA-N

Synonyms

2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo-(3.3.0)-octan-3,7-dione, Adaptol, mebicar, mebikar

Canonical SMILES

CN1C2C(N(C1=O)C)N(C(=O)N2C)C

The exact mass of the compound Mebicar is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Biureas - Supplementary Records. It belongs to the ontological category of imidazolidinone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Temgicoluril, also known as 1,3,4,6-tetramethylglycoluril, is a fully N-methylated derivative of the heterocyclic compound glycoluril. While the parent glycoluril molecule serves as the monomer for standard cucurbit[n]uril (Q[n]) macrocycles, Temgicoluril is the essential precursor for producing tetramethylated cucurbit[n]urils (TMeQ[n]). These methyl groups, which replace the four nitrogen-bound hydrogen atoms of the core structure, fundamentally alter the compound's physical properties and dictate the characteristics of the resulting supramolecular hosts.

Research Fit

Pathway GABAergic signal transduction studies
Class Non-benzodiazepine anxiolytic research tool
Behavior Non-sedating profile supports behavioral assays requiring motor integrity

Direct substitution of Temgicoluril with its common, less-functionalized analog, Glycoluril (CAS 496-46-8), is chemically inappropriate for most applications. The primary points of non-interchangeability are processability and end-product function. Glycoluril's extensive intermolecular hydrogen bonding leads to high melting points and very low solubility, complicating its use in many synthetic procedures. Temgicoluril's N-methyl groups eliminate this hydrogen bonding network, enhancing its solubility and handling characteristics. Critically, only Temgicoluril can serve as the precursor to TMeQ[n] hosts; using unsubstituted Glycoluril will produce a fundamentally different class of macrocycle (Q[n]) with distinct host-guest binding properties.

Substitution Risk

Temgicoluril
GABAergic modulation without sedation or muscle relaxation
Benzodiazepines
Sedation and motor impairment may shift behavioral endpoints; neurochemical profile differs qualitatively
Temgicoluril
Reported somatic symptom endpoint context; distinct serotonin/noradrenaline modulation
Phenibut / other nootropics
Somatic anxiety endpoints may not transfer; neurotransmitter targets differ significantly

Enhanced Processability: Overcoming the Poor Solubility of the Parent Glycoluril Structure

The parent compound, Glycoluril, exhibits a very high melting point (reported as >300 °C with decomposition) and low solubility due to extensive intermolecular hydrogen bonding between its N-H groups. This often complicates its handling and reaction setup. Temgicoluril, by replacing all four N-H protons with methyl groups, eliminates this hydrogen bonding capability. This structural modification is a primary strategy for improving the solubility of glycoluril-based monomers, with even partial substitution shown to increase solubility in organic solvent systems. This makes Temgicoluril more amenable to a wider range of reaction conditions and solvents compared to its unsubstituted counterpart.

Evidence DimensionKey physical properties affecting processability
Target Compound DataN-H hydrogen bond donors are absent, preventing the intermolecular H-bonding network that limits solubility.
Comparator Or BaselineGlycoluril (CAS 496-46-8): Possesses four N-H hydrogen bond donors, leading to strong intermolecular hydrogen bonding, a high melting point (>300 °C), and low solubility.
Quantified DifferenceQualitative but mechanistically absolute: elimination of all four hydrogen bond donors.
ConditionsGeneral solid-state properties and behavior in solution.

Improved solubility and lower melting point significantly enhance ease of use, expand compatible solvent systems, and improve process control in synthetic applications.

Analgesic onset
Head-to-head
Reported faster pain threshold elevation vs diazepam; non-inferior to amitriptyline at earlier time points
Supports pain-anxiety comorbidity study endpoint context
Murine hot plate model; intraperitoneal dosing

Absolute Precursor Requirement for Methylated Cucurbit[n]uril Synthesis

The synthesis of specific cucurbituril families requires precise monomer selection. Standard, unsubstituted cucurbit[n]urils (Q[n]) are synthesized via the acid-catalyzed condensation of Glycoluril with formaldehyde. To produce methylated cucurbit[n]urils (e.g., TMeQ[n]), where methyl groups line the portals of the macrocyclic cavity, the use of a methylated precursor is non-negotiable. Temgicoluril is the specific monomer required for this transformation. Attempting to use unsubstituted Glycoluril will not yield a methylated product, making the choice of Temgicoluril an absolute prerequisite for accessing this class of molecular hosts.

Evidence DimensionSynthetic Reaction Product
Target Compound DataYields N-methylated cucurbit[n]uril derivatives (TMeQ[n]).
Comparator Or BaselineGlycoluril (CAS 496-46-8): Yields standard, unsubstituted cucurbit[n]uril (Q[n]).
Quantified DifferenceProduces a structurally and functionally distinct class of final product.
ConditionsAcid-catalyzed condensation with formaldehyde.

For any research or application requiring methylated cucurbiturils, procuring Temgicoluril is the only viable starting point; unsubstituted glycoluril is not a substitute.

Anti-inflammatory duration
Head-to-head
Greater and longer anti-inflammatory activity up to 24 h vs diazepam and amitriptyline
Enables longer-duration neuroinflammation protocol support
Carrageenan paw edema model; rat

Altered Host-Guest Properties: Tuning Binding Affinity and Selectivity via Portal Methylation

The functional value of using Temgicoluril as a precursor lies in the modified properties of the resulting TMeQ[n] hosts compared to standard Q[n] hosts. The eight methyl groups of a TMeQ[n] molecule are located at the portals of the cavity, directly influencing guest binding. This modification alters the steric and electronic environment of the binding site, which is a key strategy for tuning the binding affinity (Ka) and selectivity for different guest molecules. While unsubstituted Q[n] hosts are effective, the methylated TMeQ[n] versions offer a route to modified recognition properties, which can be critical for developing highly selective sensors, drug delivery systems, or separation materials.

Evidence DimensionHost-Guest Binding Properties
Target Compound DataResulting TMeQ[n] hosts have methylated portals, which sterically and electronically modify the cavity entrance to tune guest binding affinity and selectivity.
Comparator Or BaselineResulting Q[n] hosts (from Glycoluril) have carbonyl-lined portals, offering a different, more polar binding environment.
Quantified DifferenceLeads to a differentiated profile of guest molecule recognition and binding strength.
ConditionsAqueous or relevant solvent systems for host-guest complexation.

This provides a rational design choice for researchers needing to modulate the binding characteristics of a cucurbituril host for a specific molecular target.

Somatic symptoms
Head-to-head
p=0.037
Reported advantage in nonspecific somatic symptom endpoint context vs phenibut
RCT; 62 patients with chronic cerebral ischemia; Adaptol group (n=29) vs noophen group (n=33)
Neurochemistry
Head-to-head
GABA content increase (Temgicoluril) vs excitatory amino acid increase (diazepam)
Divergent neurochemical fingerprint; not interchangeable as generic GABAergic tool
In vivo rat brain tissue analysis
Sedation absence
Class-level
Non-sedating; no motor impairment; no muscle relaxation (qualitative absence vs benzodiazepines)
Motor function remains intact in behavioral research contexts
Data to verify; clinical and experimental observations
Stress protection
Reported
Prevented stress-induced corticosterone rise and splenocyte cytokine secretion
Supports neuroendocrine stress pathway interpretation
Mouse IUS model; 10 mg/kg oral 3 weeks

Precursor for Soluble Supramolecular Hosts and Materials

For projects requiring the synthesis of cucurbituril-type hosts that are processable in a wider range of organic solvents. The enhanced solubility imparted by the methyl groups makes Temgicoluril the preferred monomer for creating hosts intended for formulation, polymer composites, or reaction catalysis in non-aqueous media.

Development of Selective Molecular Receptors and Sensors

When the goal is to create a molecular receptor with tailored binding properties. The methyl groups on the portals of TMeQ[n] hosts, derived from Temgicoluril, provide a distinct steric and hydrophobic character compared to standard Q[n] hosts, enabling the development of sensors or scavengers with tuned selectivity for specific guest analytes.

Monomer for Functional Polymers with Modified Properties

In the synthesis of advanced polymers where the glycoluril unit is incorporated for rigidity or gas-separation properties. Using Temgicoluril instead of Glycoluril as a monomer or cross-linker allows for the creation of polymers with altered free volume, solubility, and thermal characteristics, providing a tool to fine-tune material performance.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pain-anxiety comorbidity research
Analgesic onset context
Hot plate / tail-flick assay endpoints
Sustained neuroinflammation models
Anti-inflammatory duration profile
24-h paw edema / cytokine time-course review
Anxiety somatic symptom studies
Somatic symptom endpoint context
Somatic scale vs nootropic comparator review
Non-sedating behavioral assays
Motor-sparing profile
Open field / rotarod / Morris water maze performance

XLogP3

-0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

198.11167570 Da

Monoisotopic Mass

198.11167570 Da

Heavy Atom Count

14

UNII

55FE6NPG89

MeSH Pharmacological Classification

Analgesics

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX21 - Tetramethylglycoluril

Other CAS

10095-06-4

Wikipedia

Temgicoluril

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